Methyl 3,3-difluoropiperidine-4-carboxylate

Description

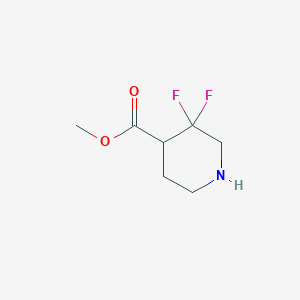

Methyl 3,3-difluoropiperidine-4-carboxylate is a fluorinated piperidine derivative characterized by a six-membered nitrogen-containing ring (piperidine) with two fluorine atoms at the 3rd carbon and a methyl ester group at the 4th position. The difluoro substitution at C3 introduces steric and electronic effects that influence the molecule’s conformational rigidity and reactivity, while the ester group contributes to its solubility and serves as a synthetic handle for further derivatization.

Properties

Molecular Formula |

C7H11F2NO2 |

|---|---|

Molecular Weight |

179.16 g/mol |

IUPAC Name |

methyl 3,3-difluoropiperidine-4-carboxylate |

InChI |

InChI=1S/C7H11F2NO2/c1-12-6(11)5-2-3-10-4-7(5,8)9/h5,10H,2-4H2,1H3 |

InChI Key |

UNPMSCOAQYZIJX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCNCC1(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclization of Fluorinated Intermediates

A common approach involves constructing the piperidine ring while introducing fluorine atoms. One method starts with ethyl bromodifluoroacetate, which undergoes 1,4-addition to 3-substituted acrylonitriles in the presence of copper powder. Subsequent steps include:

- Borane reduction of the cyano group to an amine

- Lactamization to form the piperidine ring

- Reduction of the lactam to the ester

This sequence yields 4-substituted 3,3-difluoropiperidines, including methyl 3,3-difluoropiperidine-4-carboxylate, with moderate to high yields (60–85%).

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1,4-Addition | Cu powder, ethyl bromodifluoroacetate | 70–80 |

| Borane reduction | BH₃·THF, 0°C → RT | 85 |

| Lactamization | HCl, reflux | 75 |

| Esterification | MeOH, H₂SO₄ | 90 |

Direct Fluorination of Piperidine Precursors

Fluorination of preformed piperidine derivatives using sulfur tetrafluoride (SF₄) or Deoxo-Fluor® is another route. For example:

- Methyl 4-oxopiperidine-3-carboxylate hydrochloride is treated with SF₄ in a mixed solvent (e.g., CH₂Cl₂/DMF) at 50–150°C, achieving fluorination at the 3,3-positions.

- Purification via neutralization (NaOH) and extraction (ethyl acetate) yields the product with >90% purity.

- Molar ratio : 1:1.5–3 (precursor:SF₄)

- Temperature : 100°C

- Reaction time : 3–4 hours

Catalytic Hydrogenation and Fluorination

A two-step process developed for cis-3,5-difluoropiperidines has been adapted for 3,3-difluoro derivatives:

- Hydrogenation of fluorinated dihydropyridines using Rh catalysts (e.g., RhCl(PPh₃)₃) under H₂ pressure.

- Trifluoroacetylation followed by deprotection to isolate the free base.

This method reduces synthetic steps from six to two, achieving yields of 75–90%.

| Catalyst | Substrate | Yield (%) | |

|---|---|---|---|

| RhCl(PPh₃)₃ | 3-Fluoro-4-piperidone | 85 | |

| RuCl[(R,R-TsDPEN)] | Chiral intermediates | 91 |

Chiral Synthesis via Asymmetric Catalysis

For enantiomerically pure derivatives, Ru(II)-catalyzed asymmetric transfer hydrogenation is employed:

- Intermediate : 3,3-Difluoro-4-hydroxypiperidine-1-carboxylate

- Reagents : RuCl[(R,R-TsDPEN)], formaldehyde, KOtBu

- Conditions : 35°C, THF, 2 hours

This method achieves >98% enantiomeric excess and is scalable to multi-kilogram batches.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Cyclization | High atom economy | Multi-step, harsh conditions | 60–85 |

| Direct Fluorination | Single-step, scalable | Requires SF₄ handling | 70–90 |

| Catalytic Hydrogenation | Stereoselective, fewer steps | Expensive catalysts | 75–91 |

| Nucleophilic Substitution | Simple conditions | Low yield for piperidines | 38–50 |

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-difluoropiperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Methyl 3,3-difluoropiperidine-4-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3,3-difluoropiperidine-4-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of methyl 3,3-difluoropiperidine-4-carboxylate, we compare it with structurally related piperidine derivatives and fluorinated esters. Key distinctions arise in electronic effects, steric hindrance, and functional group reactivity.

Table 1: Structural and Functional Comparison

Key Findings :

Fluorination Impact: The 3,3-difluoro substitution in this compound increases ring rigidity compared to non-fluorinated analogs (e.g., methyl piperidine-4-carboxylate). In contrast, 4-fluoro-4-piperidinecarboxylic acid hydrochloride (C4-fluorinated) exhibits distinct electronic effects due to fluorine’s electronegativity, altering acidity (pKa ~2.5–3.5 for COOH) and hydrogen-bonding capacity.

Ester Group Reactivity :

- The methyl ester in the target compound offers milder hydrolysis conditions compared to ethyl esters (e.g., ethyl 3-chloropyridazine-4-carboxylate). However, methyl esters are generally less stable under basic conditions than tert-butyl esters, as seen in tert-butyl-protected intermediates.

Biological Relevance :

- Unlike sulfanyl- or nitrile-substituted analogs (e.g., compounds in and ), this compound lacks direct bioactivity data in the literature. Its utility is inferred from structural parallels to fluorinated piperidines used in CNS drugs and protease inhibitors.

Volatility and Solubility :

- Methyl esters like methyl salicylate exhibit high volatility (vapor pressure ~0.1 mmHg at 25°C), whereas the piperidine core in the target compound likely reduces volatility, favoring solubility in polar aprotic solvents (e.g., DMSO or DMF).

Biological Activity

Methyl 3,3-difluoropiperidine-4-carboxylate (MDPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from diverse research studies, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MDPC features a piperidine ring substituted with two fluorine atoms at the 3-position and a carboxylate group at the 4-position. This configuration is crucial for its biological activity, influencing its interaction with various molecular targets.

The biological activity of MDPC is primarily attributed to its ability to interact with specific receptors and enzymes. The difluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins. Studies have shown that compounds with similar piperidine structures can modulate neurotransmitter systems, particularly through interactions with histamine receptors and dopamine pathways .

Antiviral Activity

Research indicates that piperidine derivatives exhibit antiviral properties. MDPC's structural similarities to known antiviral agents suggest it may also possess this activity. A comparative study highlighted that certain piperidine derivatives effectively inhibited viral replication, suggesting a potential role for MDPC in antiviral therapies .

Anticancer Activity

MDPC has been investigated for its anticancer properties. In vitro assays demonstrated that related compounds showed significant antiproliferative effects against various cancer cell lines. For instance, modifications in the piperidine structure led to enhanced binding affinities and improved inhibition of cell growth in lymphoma models .

Case Studies

-

In Vitro Studies on Lymphoma Cells :

A study assessed the effects of MDPC-related compounds on BCL6-dependent lymphoma cell lines. Results indicated that these compounds exhibited IC50 values in the low nanomolar range, demonstrating potent antiproliferative activity . -

Metabolic Profiling :

Metabolic studies using human and rat hepatocytes revealed that MDPC had low turnover rates, indicating favorable pharmacokinetic properties. The compound remained largely unchanged after incubation, suggesting stability that could enhance its therapeutic potential .

Structure-Activity Relationship (SAR)

A detailed analysis of SAR for piperidine derivatives has provided insights into how modifications influence biological activity. Key findings include:

- Fluorination : The introduction of fluorine atoms significantly affects binding affinity and selectivity for various receptors.

- Hydroxyl Substituents : Hydroxyl groups have been shown to enhance solubility and receptor interactions, leading to improved pharmacological profiles .

Table 1: Structure-Activity Relationships of Piperidine Derivatives

| Compound | IC50 (nM) | Target | Notes |

|---|---|---|---|

| MDPC | TBD | BCL6 | High potency observed |

| CCT373566 | 2.2 | BCL6 | Superior antiproliferative activity |

| CCT373567 | 2.9 | BCL6 | Less potent than CCT373566 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3,3-difluoropiperidine-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves fluorination of piperidine precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key steps include protecting group strategies (e.g., Boc for amine protection) and esterification. Optimization may involve adjusting reaction temperature (e.g., −78°C for fluorination to minimize side reactions) and solvent polarity (e.g., dichloromethane or THF). Catalytic hydrogenation or acid hydrolysis can finalize the product .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : NMR is critical for confirming difluorination patterns (e.g., coupling constants ~15–20 Hz). and NMR identify ester and piperidine ring protons.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula via exact mass matching.

- IR Spectroscopy : Confirms ester carbonyl (C=O stretch ~1700–1750 cm) and C-F bonds (~1100–1200 cm) .

Q. How does the fluorine substitution pattern influence the compound’s physicochemical properties?

- Methodological Answer : Fluorination increases electronegativity, enhancing metabolic stability and membrane permeability. The 3,3-difluoro configuration reduces basicity of the piperidine nitrogen (pKa ~6–7 vs. ~10 for non-fluorinated analogs), impacting solubility and reactivity. Computational tools like COSMO-RS predict logP (~1.5–2.0) and solubility in aqueous/organic mixtures .

Q. What are the typical purification methods for this compound, and how do solvent choices affect yield?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol/water mixtures improves purity. Solvent polarity adjustments (e.g., switching from DCM to toluene) minimize ester hydrolysis during workup, preserving yield .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation barriers for SN2 reactions at the ester group. Molecular dynamics simulations (e.g., using AMBER) assess steric hindrance from fluorine atoms, predicting regioselectivity in derivatization .

Q. What strategies resolve contradictions in NMR data when analyzing fluorinated piperidine derivatives?

- Methodological Answer :

- Decoupling Experiments : - heteronuclear correlation (HETCOR) NMR clarifies coupling networks.

- Dynamic NMR : Detects conformational exchange in piperidine rings (e.g., chair flips) causing signal splitting.

- Crystallographic Validation : X-ray structures (refined via SHELXL ) provide reference geometries to reconcile ambiguous NMR assignments .

Q. How can X-ray crystallography using SHELX software determine the stereochemistry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data collected at 100 K are processed via SHELXT for structure solution. SHELXL refines fluorine positions using anisotropic displacement parameters. The Flack parameter confirms absolute configuration if chiral centers exist. Twinning or disorder (common in flexible piperidines) is addressed with TWIN/BASF commands .

Q. What role does this compound play in the synthesis of complex heterocycles via phase-transfer catalysis?

- Methodological Answer : The ester acts as a carboxylate precursor in ring-closing metathesis or Ugi reactions. For example, under phase-transfer conditions (e.g., TBAB catalyst, NaOH/CHCl), it forms spirocyclic intermediates via nucleophilic attack on α,β-unsaturated carbonyl partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.